3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline
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Overview
Description
3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a complex organic compound characterized by its unique structure, which includes a quinoline core substituted with a 3,4-dimethylbenzenesulfonyl group and a 4-methylpiperidin-1-yl group
Preparation Methods
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in substitution reactions, while the piperidinyl group can interact with biological targets such as enzymes or receptors. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
3,4-Dimethylbenzenesulfonyl chloride: A related compound used as an intermediate in organic synthesis.
4-Methylpiperidine: A simpler compound that can be used as a starting material for the synthesis of more complex derivatives.
Uniqueness: 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline stands out due to its combination of functional groups, which provides it with unique chemical and biological properties compared to its simpler counterparts.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-16-10-12-25(13-11-16)23-20-6-4-5-7-21(20)24-15-22(23)28(26,27)19-9-8-17(2)18(3)14-19/h4-9,14-16H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBFZGWTFKOQHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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